Methyl 4-amino-3-nitrobenzoate
Description
Methyl 4-amino-3-nitrobenzoate (CAS 3987-92-6) is a nitro-substituted aromatic ester with the molecular formula C₈H₈N₂O₄ and a molar mass of 196.16 g/mol . It features an amino group at the 4-position and a nitro group at the 3-position of the benzene ring, with a methyl ester at the carboxylate position. Key properties include:
- Melting Point: 188–191°C (reported by Thermo Scientific) or 204°C (Carl Roth) , with discrepancies likely due to purity variations.
- Applications: Used as a synthetic intermediate in pharmaceuticals (e.g., TAML-COOMe Fe complexes) and biochemical studies .
- Synthesis: Prepared via esterification of 4-amino-3-nitrobenzoic acid with methanol under anhydrous conditions .
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-amino-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTLUEZVPLRQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398117 | |
| Record name | methyl 4-amino-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3987-92-6 | |
| Record name | Methyl 4-amino-3-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3987-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-amino-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-amino-3-nitrobenzoate | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Methyl 4-aminobenzoate: The synthesis of methyl 4-amino-3-nitrobenzoate typically begins with the nitration of methyl 4-aminobenzoate
Esterification: Another method involves the esterification of 4-amino-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Methyl 4-amino-3-nitrobenzoate can undergo reduction reactions where the nitro group is reduced to an amino group.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Acyl chlorides, anhydrides, and other electrophiles under mild to moderate conditions.
Major Products:
Reduction: Methyl 4,3-diaminobenzoate.
Substitution: Various amides and substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Methyl 4-amino-3-nitrobenzoate is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. It is also employed in the manufacture of photographic chemicals and as a stabilizer in certain formulations .
Mechanism of Action
The mechanism of action of methyl 4-amino-3-nitrobenzoate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The nitro group can participate in reduction reactions, while the amino group can engage in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl 4-amino-3-nitrobenzoate
- Structure : Ethyl ester analog (C₉H₁₀N₂O₄).
- Synthesis: Uses hydrazine monohydrate and acetic acid for deprotection .
Methyl 3-amino-4-nitrobenzoate
- Structure: Positional isomer (amino at 3-position, nitro at 4-position).
- Key Differences: Reactivity: Altered electronic effects due to nitro group placement may influence reduction kinetics or hydrogen bonding . Applications: Limited data, but positional isomers often exhibit distinct biological activities .
Methyl 4-fluoro-3-nitrobenzoate
- Structure: Fluorine substituent at the 4-position (C₈H₇FNO₄).
- Key Differences :
Methyl 4-chloro-3-nitrobenzoate
4-(Methylamino)-3-nitrobenzoic Acid
Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate
- Structure : Added butyryl and methyl groups (C₁₃H₁₆N₂O₅).
- Key Differences: Steric Effects: Bulky substituents may hinder crystallization, lowering melting point . Synthesis: Nitration with mixed HNO₃/H₂SO₄ improves yield (80%) compared to traditional methods .
Comparative Data Table
Research Findings and Trends
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂, F, Cl) enhance electrophilicity, while electron-donating groups (e.g., NH₂) stabilize intermediates in reduction reactions .
- Synthetic Efficiency: Mixed-acid nitration (HNO₃/H₂SO₄) improves yields for nitro derivatives compared to single-acid methods .
- Biological Relevance: The amino-nitro motif is critical in prodrug activation, where nitro groups are reduced to amines in vivo .
Biological Activity
Methyl 4-amino-3-nitrobenzoate (CAS Number: 3987-92-6) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 196.16 g/mol
- Melting Point : 188–191 °C
- Density : 1.1 g/cm³
- Solubility : Moderate solubility in organic solvents.
Synthesis
This compound can be synthesized via Fischer esterification, where 4-amino-3-nitrobenzoic acid reacts with methanol in the presence of a catalyst such as concentrated sulfuric acid. The process involves liquid-liquid extraction to purify the ester product, which is characterized by techniques such as NMR and IR spectroscopy .
Antimicrobial Properties
This compound exhibits notable antibacterial activity. Research has shown that it can inhibit various bacterial strains, including multidrug-resistant (MDR) strains of Staphylococcus aureus and Enterococcus species. For instance, studies indicate that derivatives of this compound have minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against certain Gram-positive bacteria .
The compound functions as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to cell death in susceptible bacterial strains . The crystal structure analysis of related compounds has revealed their binding modes at the ATP-binding sites of these enzymes, providing insights into their mechanism of action.
Effects on Protozoa
In addition to its antibacterial properties, this compound has been investigated for its effects on protozoan parasites such as Trypanosoma cruzi. It has been reported that this compound influences the expression levels of critical genes involved in the parasite's life cycle, indicating potential applications in treating diseases like Chagas disease .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a series of derivatives based on this compound showed enhanced antibacterial activity against MDR strains. The lead compound exhibited favorable pharmacokinetic properties alongside potent enzyme inhibition .
- Protozoan Gene Expression : Research focused on the impact of this compound on T. cruzi revealed significant modulation of trans-sialidase gene expression, suggesting its potential role in antiparasitic therapy .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism | MIC Range (μg/mL) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | <0.03125 - 0.25 | Inhibition of topoisomerases |
| Antibacterial | Enterococcus faecalis | <0.0625 - 0.5 | Inhibition of topoisomerases |
| Protozoan Inhibition | Trypanosoma cruzi | Not specified | Modulation of gene expression |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 4-amino-3-nitrobenzoate, and how can reaction efficiency be validated?
- Methodology : The compound is synthesized via esterification of 4-amino-3-nitrobenzoic acid using methanol and thionyl chloride (SOCl₂) under reflux. Key steps include:
- Dissolving 4-amino-3-nitrobenzoic acid in methanol.
- Dropwise addition of SOCl₂ to generate the ester (reflux at 20°C for 16 hours).
- Isolation via filtration after solvent removal .
- Validation : Monitor reaction progress using TLC (hexane/EtOH, 1:1) and confirm purity via melting point (191–194°C) .
Q. How can crystallographic data for this compound be obtained and interpreted?
- Tools : Use SHELX software for structure solution (SHELXS/SHELXD) and refinement (SHELXL) .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to analyze molecular geometry and packing .
- Output : Validate bond lengths/angles against DFT-optimized structures (e.g., nitro group planarity) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Assign signals in DMSO-d₆ (e.g., δ 3.86 ppm for methyl ester protons) .
- IR : Identify ester C=O (~1700 cm⁻¹), nitro (NO₂, ~1530 cm⁻¹), and amine (NH₂, ~3400 cm⁻¹) stretches .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 197.14 .
Advanced Research Questions
Q. How does the nitro group’s position influence regioselectivity in nitration reactions of methyl benzoate derivatives?
- Mechanism : Nitration occurs at the meta position relative to the electron-withdrawing ester group. Steric hindrance from the methyl ester directs nitro substitution to the 3-position .
- Validation : Compare with analogs (e.g., Methyl 4-chloro-3-nitrobenzoate) using X-ray diffraction to confirm regiochemistry .
Q. Can graph set analysis predict hydrogen-bonding networks in this compound crystals?
- Method : Apply Etter’s graph theory to classify motifs (e.g., R₂²(8) for amine-nitro interactions).
- Case Study : Analyze NH₂⋯O nitro and C–H⋯O ester interactions to determine supramolecular stability .
Q. What computational approaches are suitable for studying this compound’s electronic properties?
- DFT : Optimize geometry at B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps and electrostatic potential maps .
- Docking : Simulate interactions with biological targets (e.g., SARS-CoV-2 protease) using AutoDock Vina .
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s reactivity?
- Comparative Study : Synthesize analogs (e.g., Methyl 4-chloro-3-nitrobenzoate) and compare:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
